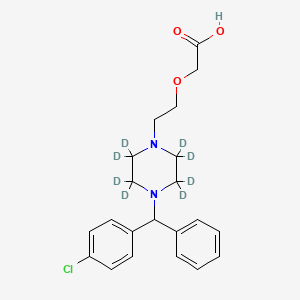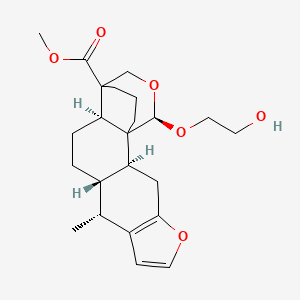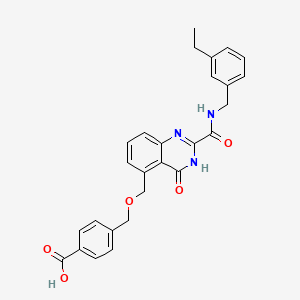
Antimalarial agent 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial agent 2 is a compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle to prevent and treat malaria infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 2 involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoline derivatives. The reaction conditions typically include the use of solvents such as chloroform or ether, and catalysts like palladium chloride in the presence of triphenylphosphine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Antimalarial agent 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Antimalarial agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and other microorganisms.
Medicine: Employed in the development of new antimalarial therapies and combination treatments.
Industry: Utilized in the production of antimalarial drugs and related pharmaceuticals.
Mécanisme D'action
Antimalarial agent 2 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to metabolize heme, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. The compound also disrupts the parasite’s DNA replication and protein synthesis, further inhibiting its growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antimalarial agent 2 include:
Chloroquine: A 4-aminoquinoline derivative with a similar mechanism of action.
Mefloquine: A quinoline-methanol compound with strong blood-stage activity.
Artemisinin: A sesquiterpene lactone with broad stage specificity against blood-stage parasites.
Uniqueness
This compound is unique in its ability to target multiple stages of the Plasmodium life cycle, making it effective against both blood-stage and liver-stage parasites. This broad-spectrum activity sets it apart from other antimalarial agents that may only target specific stages .
Propriétés
Formule moléculaire |
C27H25N3O5 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
4-[[2-[(3-ethylphenyl)methylcarbamoyl]-4-oxo-3H-quinazolin-5-yl]methoxymethyl]benzoic acid |
InChI |
InChI=1S/C27H25N3O5/c1-2-17-5-3-6-19(13-17)14-28-26(32)24-29-22-8-4-7-21(23(22)25(31)30-24)16-35-15-18-9-11-20(12-10-18)27(33)34/h3-13H,2,14-16H2,1H3,(H,28,32)(H,33,34)(H,29,30,31) |
Clé InChI |
CDHLOPRLDZOQMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CNC(=O)C2=NC3=CC=CC(=C3C(=O)N2)COCC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


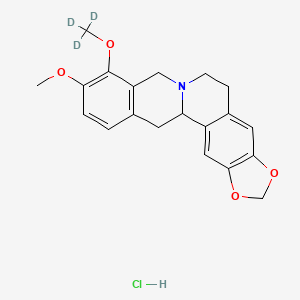
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
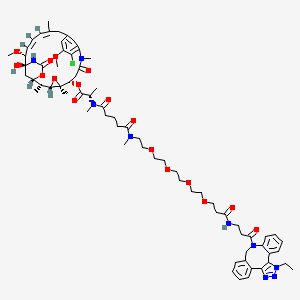

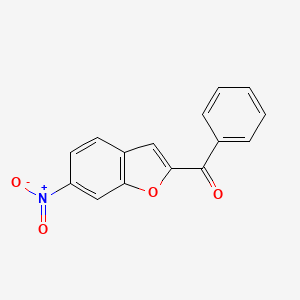
![2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)

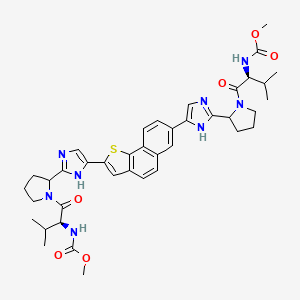
![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
